molecular formula C16H16IN3O B12895316 3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide CAS No. 914397-50-5

3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide

Cat. No.: B12895316
CAS No.: 914397-50-5
M. Wt: 393.22 g/mol
InChI Key: PSYIUFBBOHNEMH-UHFFFAOYSA-N
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Description

3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with an iodine atom and a pyrrolidinyl-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common approach is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . The process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Mechanism of Action

The mechanism of action of 3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to alterations in cellular processes . The exact molecular targets and pathways are still under investigation.

Properties

CAS No.

914397-50-5

Molecular Formula

C16H16IN3O

Molecular Weight

393.22 g/mol

IUPAC Name

3-iodo-N-(2-pyrrolidin-1-ylpyridin-4-yl)benzamide

InChI

InChI=1S/C16H16IN3O/c17-13-5-3-4-12(10-13)16(21)19-14-6-7-18-15(11-14)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,18,19,21)

InChI Key

PSYIUFBBOHNEMH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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